1-(cyclobutylmethyl)-1H-pyrazol-4-amine 1-(cyclobutylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1225065-25-7
VCID: VC2839831
InChI: InChI=1S/C8H13N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2
SMILES: C1CC(C1)CN2C=C(C=N2)N
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

1-(cyclobutylmethyl)-1H-pyrazol-4-amine

CAS No.: 1225065-25-7

Cat. No.: VC2839831

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclobutylmethyl)-1H-pyrazol-4-amine - 1225065-25-7

Specification

CAS No. 1225065-25-7
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 1-(cyclobutylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C8H13N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2
Standard InChI Key JBCYDWWWDGLPBA-UHFFFAOYSA-N
SMILES C1CC(C1)CN2C=C(C=N2)N
Canonical SMILES C1CC(C1)CN2C=C(C=N2)N

Introduction

Chemical Structure and Properties

Molecular Structure

1-(Cyclobutylmethyl)-1H-pyrazol-4-amine consists of a pyrazole core with a cyclobutylmethyl group attached at the N1 position and an amine group at the C4 position. The molecular formula of the compound is C8H13N3, indicating eight carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. The structure comprises a cyclobutyl ring connected via a methylene bridge to the pyrazole heterocycle, creating a distinctive three-dimensional arrangement that influences its chemical behavior and potential biological interactions.

The compound can be represented using various chemical notations:

  • SMILES: C1CC(C1)CN2C=C(C=N2)N

  • InChI: InChI=1S/C8H13N3/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5,9H2

  • InChIKey: JBCYDWWWDGLPBA-UHFFFAOYSA-N

These notations provide standardized representations of the molecular structure, facilitating its identification in chemical databases and literature.

Physical Properties

The compound 1-(cyclobutylmethyl)-1H-pyrazol-4-amine has a molecular weight of approximately 166.22 g/mol. This relatively low molecular weight contributes to its potential favorable pharmacokinetic properties, as compounds below 500 g/mol often demonstrate better absorption and distribution in biological systems.

Table 1: Physical Properties of 1-(Cyclobutylmethyl)-1H-pyrazol-4-amine

PropertyValue
Molecular Weight166.22 g/mol
Molecular FormulaC8H13N3
Physical StateSolid at room temperature
Hydrogen Bond Donors2 (NH2 group)
Hydrogen Bond Acceptors3 (N atoms)

Spectral Characteristics

The spectral properties of 1-(cyclobutylmethyl)-1H-pyrazol-4-amine provide valuable information for its identification and purity assessment. Mass spectrometry analysis reveals characteristic fragmentation patterns, while NMR spectroscopy offers insights into its structural configuration.

Table 2: Predicted Collision Cross Section Data for 1-(cyclobutylmethyl)-1H-pyrazol-4-amine

Adductm/zPredicted CCS (Ų)
[M+H]+152.11823131.2
[M+Na]+174.10017137.3
[M+NH4]+169.14477135.5
[M+K]+190.07411135.4
[M-H]-150.10367130.8
[M+Na-2H]-172.08562135.1
[M]+151.11040130.5
[M]-151.11150130.5

These collision cross-section values are particularly useful in ion mobility spectrometry and contribute to the compound's characterization in analytical applications.

Synthesis Methods

Reaction Pathways

The synthesis of 1-(cyclobutylmethyl)-1H-pyrazol-4-amine typically involves a multi-step process that begins with appropriate precursors. One established synthetic route utilizes cyclobutylmethyl bromide and 4-hydroxypyrazole under basic conditions. This approach enables the formation of the N1-substituted pyrazole intermediate, which can then be further functionalized to introduce the amine group at the C4 position.

The general synthetic pathway can be outlined as follows:

  • N-alkylation of pyrazole or a suitable pyrazole derivative with cyclobutylmethyl bromide

  • Introduction of a functional group at the C4 position that can be converted to an amine

  • Conversion of the C4 functional group to an amine through appropriate reduction or substitution reactions

These synthetic steps require careful control of reaction conditions to ensure selectivity and optimize yield.

Optimization Considerations

The optimization of the synthesis of 1-(cyclobutylmethyl)-1H-pyrazol-4-amine requires attention to several critical parameters, including temperature control, reaction time, and solvent selection. The reaction conditions must be carefully adjusted to maximize yield and purity while minimizing side reactions and by-product formation.

For industrial-scale production, continuous flow reactors may offer advantages over traditional batch processes, enhancing efficiency and facilitating better control of reaction parameters. Purification methods, including recrystallization and column chromatography, are essential for obtaining the compound with high purity for research and pharmaceutical applications.

Chemical Reactivity

Common Reactions

1-(Cyclobutylmethyl)-1H-pyrazol-4-amine can participate in various chemical transformations, primarily through its amine functional group and the pyrazole ring. Common reactions include:

  • Alkylation and acylation of the amine group, leading to N-substituted derivatives

  • Oxidation reactions, particularly at the pyrazole ring

  • Reduction reactions under specific conditions

  • Nucleophilic substitution reactions, leveraging the nucleophilic character of the amine group

  • Coupling reactions for the formation of more complex molecular structures

These reactions expand the compound's utility in the synthesis of more complex molecules with potential biological activities.

Reaction Mechanisms

The reaction mechanisms for transformations involving 1-(cyclobutylmethyl)-1H-pyrazol-4-amine are governed by the electronic properties of the pyrazole ring and the nucleophilicity of the amine group. The pyrazole nitrogen atoms create an electron-rich system that influences reactivity patterns, while the amine group acts as a nucleophile in various substitution and addition reactions.

Common reagents employed in reactions with this compound include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction reactions. Halogenating agents can facilitate substitution reactions at specific positions on the pyrazole ring, enabling further functionalization.

Structural Analogs and Comparative Analysis

Several compounds share structural similarities with 1-(cyclobutylmethyl)-1H-pyrazol-4-amine, providing valuable context for understanding its unique properties. Notable analogs include:

  • 1-(Cyclobutyl)-1H-pyrazol-4-amine: This compound differs by the absence of the methylene bridge between the cyclobutyl ring and the pyrazole nitrogen. It is characterized by the molecular formula C7H11N3 and has been documented in chemical databases.

  • N-Cyclooctyl-1-methyl-1H-pyrazol-4-amine: This analog features a cyclooctyl group attached to the nitrogen of the amine at the 4-position and a methyl group at the N1 position of the pyrazole ring. It represents a structural variant with potentially different physicochemical and biological properties.

  • 1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine: This compound contains additional methyl substituents at the C3 and C5 positions of the pyrazole ring, which may influence its chemical reactivity and biological activity.

A comparative analysis of these structural analogs reveals how subtle modifications in the molecular architecture can significantly impact properties such as solubility, lipophilicity, and potential biological interactions. Such structure-activity relationships are invaluable in the rational design of new compounds with enhanced properties for specific applications.

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